

2-Iodo-3-methyl-1H-indole: The C2-Functionalization Pivot

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Iodo-3-methyl-1H-indole

Cat. No.: B1515481

[Get Quote](#)

CAS Number: 249608-76-2 Formula: C

H

IN Molecular Weight: 257.07 g/mol

Executive Summary

In the landscape of indole alkaloid synthesis, **2-iodo-3-methyl-1H-indole** serves as a strategic "pivot" molecule. While the indole C3 position is naturally nucleophilic and easily functionalized, the C2 position is electronically less accessible. By installing an iodine atom at C2 while C3 is blocked by a methyl group, this compound reverses the standard reactivity polarity, enabling high-yield transition-metal-catalyzed cross-couplings (Suzuki, Sonogashira, Heck) exclusively at the C2 position. This guide outlines the rigorous synthesis, handling, and application of this intermediate, tailored for drug discovery workflows targeting 2,3-disubstituted indole cores.

Chemical Profile & Reactivity

The utility of **2-iodo-3-methyl-1H-indole** stems from the lability of the C(sp

)–I bond in the presence of Pd(0) catalysts. Unlike its 3-iodo isomers, the 2-iodo variant is less prone to protodeiodination but remains sensitive to light and oxidation.

Key Physicochemical Properties

Property	Data	Note
Appearance	Off-white to yellow solid	Darkens upon light exposure (iodine liberation).[1][2]
Melting Point	92–96 °C (Dec.)	Varies with purity; decomposes near melt.
Solubility	DMSO, DMF, THF, CH ₂ Cl ₂	Insoluble in water.
Stability	Light/Air Sensitive	Store at -20°C under Argon.
Reactivity	C2-Electrophile	Excellent partner for Pd-catalyzed oxidative addition.

Structural Logic

The presence of the C3-methyl group is not merely structural but protective. In unsubstituted indoles, electrophilic iodination targets C3. With C3 methylated, electrophilic reagents (like NIS) are forced to the C2 position, simplifying synthesis. However, the free N-H proton (pKa ~17) remains a site for competing deprotonation, often requiring N-protection (Boc, Tosyl) for base-sensitive couplings.

Strategic Synthesis Protocols

Two primary routes exist for synthesizing CAS 249608-76-2. The choice depends on the required scale and downstream application.

Method A: Direct Electrophilic Iodination (Process Route)

This method utilizes the blocking effect of the C3-methyl group to direct iodination to C2. It is atom-economical but requires careful pH control to prevent polymerization.

- Reagents: 3-Methylindole (Skatole), N-Iodosuccinimide (NIS), Acetonitrile/DCM.
- Mechanism: Electrophilic aromatic substitution ().

Protocol:

- Dissolution: Dissolve 3-methylindole (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under N₂.
- Addition: Cool to 0°C. Add NIS (1.1 eq) portion-wise over 30 minutes.
- Catalysis (Optional): For sluggish reactions, add 5 mol% p-TsOH or Silica Gel support.
- Quench: Once TLC shows consumption, quench with 10% Na₂S₂O₃ (aq) to remove excess iodine.
- Isolation: Wash with NaHCO₃ solution, dry over MgSO₄, and concentrate. Recrystallize from Hexane/EtOAc.

Method B: Directed Lithiation (Precision Route)

For applications requiring maximum regiocontrol or when N-protection is already desired, the lithiation route is superior.

- Reagents: N-Boc-3-methylindole, t-BuLi (or LDA), Iodine (

).

- Mechanism: Directed ortho-metalation (DoM).

Protocol:

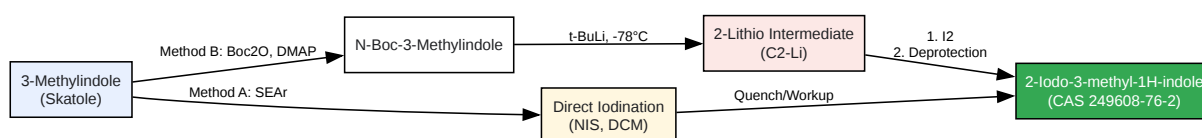
- Protection: React 3-methylindole with Boc

O/DMAP to yield N-Boc-3-methylindole.

- Lithiation: Dissolve N-Boc-3-methylindole in dry THF at -78°C . Add t-BuLi (1.1 eq) dropwise. Stir for 1h. The tert-butoxycarbonyl group directs lithiation to C2.
- Iodination: Add a solution of

(1.2 eq) in THF.
- Deprotection (Optional): If the free indole is needed, treat with TFA/DCM or thermal deprotection.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Comparison of Direct Electrophilic Iodination (Method A) vs. Directed Lithiation (Method B) for synthesizing 2-iodo-3-methylindole.

Application Workflows: The C2-Coupling Suite

The iodine handle at C2 is a "privileged" activation site for palladium catalysis. The following protocols are optimized for this specific substrate.

Suzuki-Miyaura Cross-Coupling

Used to synthesize 2-aryl-3-methylindoles (e.g., COX-2 inhibitor scaffolds).

- Substrate: **2-Iodo-3-methyl-1H-indole**.

- Partner: Aryl Boronic Acid (

).

- Catalyst System: Pd(PPh

)

(5 mol%) or Pd(dppf)Cl

.

- Base/Solvent: Na

CO

(2M aq) / DME or Dioxane.

Self-Validating Step: The reaction must be degassed thoroughly. The appearance of palladium black indicates catalyst decomposition (likely due to oxygen), whereas a consistent color change to dark orange/brown usually signals active catalytic turnover.

Sonogashira Coupling

Used to synthesize 2-alkynyl-3-methylindoles, precursors to fused polycycles (e.g.,

-carbolines).

- Substrate: **2-Iodo-3-methyl-1H-indole**.

- Partner: Terminal Alkyne (

).

- Catalyst: PdCl

(PPh

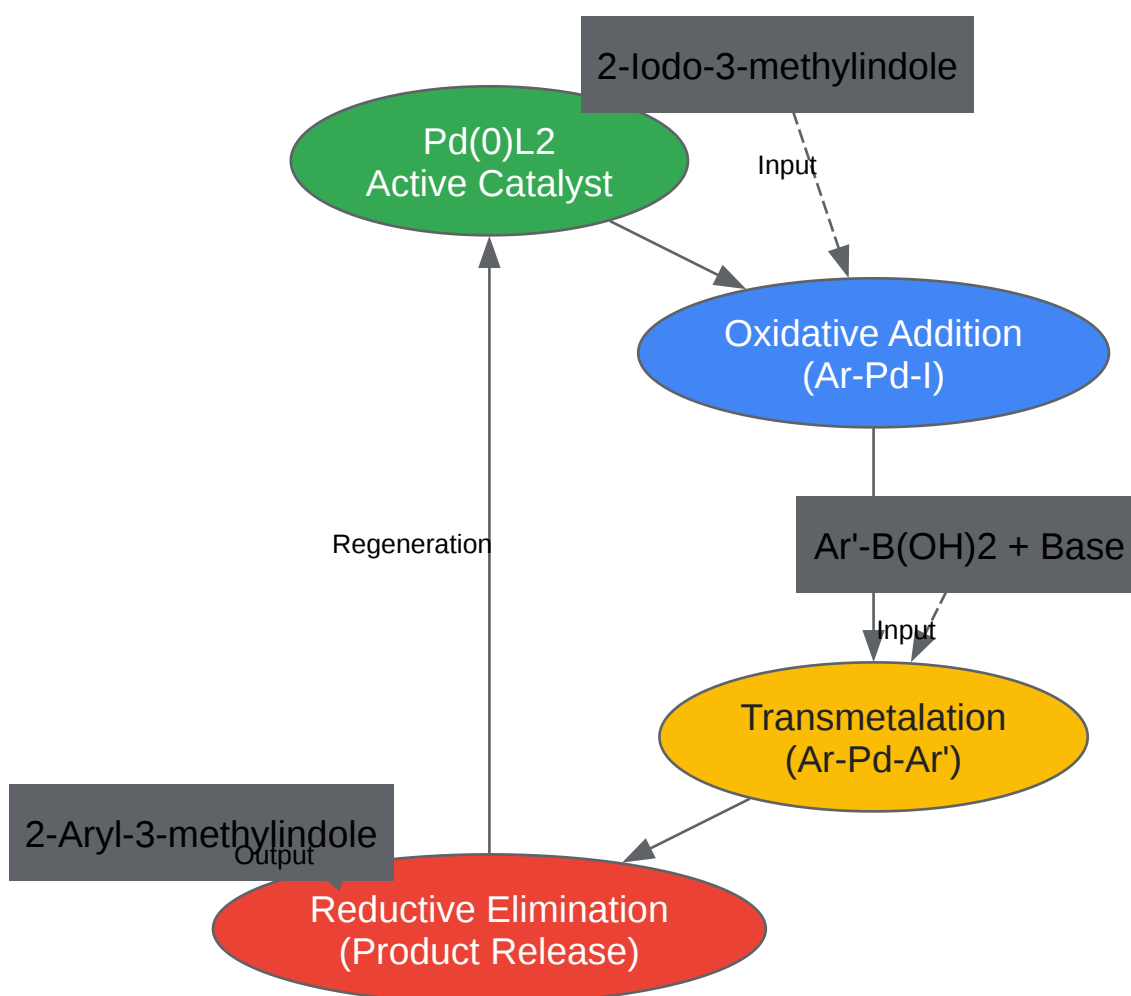
)

(3 mol%), CuI (1 mol%).

- Base: Et

N or Diisopropylamine (DIPA).

Catalytic Cycle Visualization



[Click to download full resolution via product page](#)

Caption: Pd(0) catalytic cycle for the Suzuki coupling of 2-iodo-3-methylindole. The oxidative addition into the C2-I bond is the rate-determining step.

Quality Control & Handling

To ensure reproducibility in drug development assays, the following QC parameters must be met.

Analytical Specification

- ^1H NMR (CDCl₃)

, 400 MHz):

- 2.30–2.40 ppm (s, 3H, C3-Me).[3]
- 7.9–8.1 ppm (br s, 1H, NH).
- Absence of signal at 6.9–7.0 ppm (C2-H of starting material).
- HPLC Purity: >98% (254 nm). Impurities often include 3-methylindole (starting material) or oxidative dimers.
- Mass Spectrometry: [M+H]⁺
= 258.0.

Storage & Stability Protocol

- Light Protection: Wrap vials in aluminum foil. Iodine bonds are photolabile.
- Inert Atmosphere: Store under Argon/Nitrogen to prevent oxidation to isatin derivatives.
- Re-purification: If the solid turns dark brown/purple, dissolve in Et

O and wash with Na

S

O

before use.

References

- Synthesis via Electrophilic Cyclization
 - Yue, D., & Larock, R. C. (2002). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes. *Journal of Organic Chemistry*. [Link](#)
 - Note: Describes the general reactivity of iodoindoles and the stability of the C-I bond.
- N-Boc Directed Lithiation
 - Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. *Accounts of Chemical Research*. [Link](#)
 - Note: Foundational text for the C2-lithiation str
- Suzuki Coupling of 2-Haloindoles
 - Sadig, J. E., et al. (2012). Palladium-Catalyzed Cross-Coupling of 2-Indolylboronic Acids. *Organic Letters*. [Link](#)
 - Note: Validates the catalytic cycle and ligand choices for sterically hindered indoles.
- Properties of 3-Methylindole (Skatole)
 - PubChem Database. 3-Methylindole (CID 6736).[4] [Link](#)
 - Note: Source for precursor physicochemical d

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Welcome To Hyma Synthesis Pvt. Ltd \[hymasynthesis.com\]](#)
- [2. NP-MRD: Showing NP-Card for 3-Methylindole \(NP0000802\) \[np-mrd.org\]](#)
- [3. pstorage-ac-6854636.s3.amazonaws.com \[pstorage-ac-6854636.s3.amazonaws.com\]](#)
- [4. Skatole - Wikipedia \[en.wikipedia.org\]](#)
- To cite this document: BenchChem. [2-Iodo-3-methyl-1H-indole: The C2-Functionalization Pivot]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1515481/docs#2-iodo-3-methyl-1h-indole-the-c2-functionalization-pivot\]](https://www.benchchem.com/product/b1515481/docs#2-iodo-3-methyl-1h-indole-the-c2-functionalization-pivot)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

